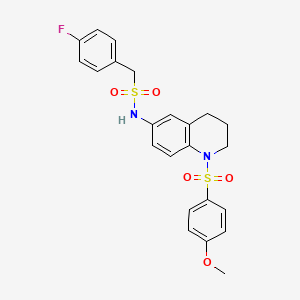
1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23FN2O5S2 and its molecular weight is 490.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a novel compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Tetrahydroquinoline core : Known for its pharmacological properties.
- Methanesulfonamide group : Imparts solubility and bioavailability.
The primary mechanism of action for this compound involves the modulation of specific receptors and pathways associated with inflammatory responses and tumor growth. Notably, it acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in Th17 cell regulation—important in autoimmune diseases such as rheumatoid arthritis and psoriasis .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines. The presence of the fluorine atom in the structure has been linked to enhanced anti-inflammatory and antitumor effects compared to similar compounds lacking this modification .
Anti-inflammatory Effects
In animal models, particularly murine models of rheumatoid arthritis and psoriasis, the compound has shown promising results. It significantly reduced inflammatory markers and improved clinical symptoms at lower doses compared to existing treatments (e.g., GSK2981278). The bioavailability was notably high, with reported values of 48.1% in mice and 32.9% in rats .
Efficacy Studies
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Study 1 | Murine model of rheumatoid arthritis | Low dose | Significant reduction in joint inflammation |
| Study 2 | Psoriasis model | Low dose | Improved skin lesions and reduced scaling |
| Study 3 | Cancer cell lines (e.g., A549) | Variable | Inhibition of cell proliferation by >50% |
Case Studies
- Rheumatoid Arthritis : In a controlled study involving mice with induced rheumatoid arthritis, administration of the compound resulted in a marked decrease in clinical scores and histological evidence of joint inflammation after two weeks of treatment.
- Psoriasis : Another study focused on psoriasis showed that treatment with this compound led to significant improvements in skin condition, with reductions in both erythema and scaling observed.
- Cancer Treatment : In vitro studies highlighted its efficacy against A549 lung cancer cells, where it demonstrated over 50% inhibition of cell growth at concentrations achievable in vivo.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-31-21-9-11-22(12-10-21)33(29,30)26-14-2-3-18-15-20(8-13-23(18)26)25-32(27,28)16-17-4-6-19(24)7-5-17/h4-13,15,25H,2-3,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPFTSLZZDDPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














